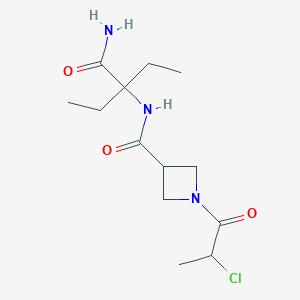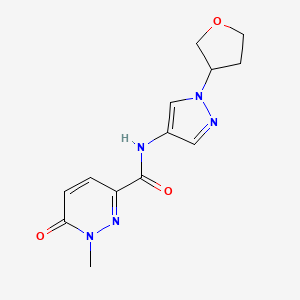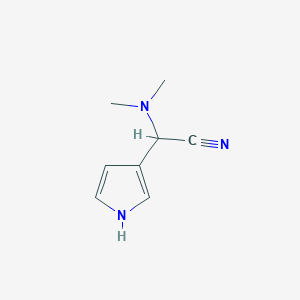
N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide, also known as CCPACC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCPACC is a cyclic amide that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide is not fully understood, but research suggests that it may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide is that it has been shown to have low toxicity, making it a safer choice for use in laboratory experiments. Additionally, N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide is relatively easy to synthesize, which makes it a more accessible compound for researchers. However, one limitation of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide. One possibility is to further investigate its anti-tumor properties, particularly in the context of specific types of cancer. Additionally, research could focus on understanding the mechanism of action of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide, which could help to identify other potential therapeutic applications. Finally, research could explore the potential of N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide as a drug delivery system, as its cyclic structure may allow it to be used to target specific tissues or cells.
Métodos De Síntesis
N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3-aminopentan-1-ol with 2-chloropropionyl chloride to form a chloropropanoyl derivative, which is then reacted with azetidine-3-carboxylic acid to form N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Research has shown that N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide has anti-tumor properties, and may be effective in inhibiting the growth of cancer cells. Additionally, N-(3-Carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-carbamoylpentan-3-yl)-1-(2-chloropropanoyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O3/c1-4-13(5-2,12(15)20)16-10(18)9-6-17(7-9)11(19)8(3)14/h8-9H,4-7H2,1-3H3,(H2,15,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELNQGIPQVCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)NC(=O)C1CN(C1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chloropropanoyl)azetidin-3-yl]formamido}-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)


![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)
![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)


